molecular formula C17H22FN3O2 B5360619 N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B5360619
M. Wt: 319.37 g/mol
InChI Key: FTRLYEDNNYMBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide, also known as DMF-DMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research and drug development.

Mechanism of Action

N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide works by targeting and inhibiting specific enzymes and receptors in the body, including PPARγ, IKKβ, and NF-κB. These enzymes and receptors are involved in various cellular processes, including inflammation, glucose metabolism, and cell proliferation. By inhibiting these targets, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting cancer cell growth. It has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is its specificity for certain targets, which allows for more targeted and precise experiments. However, its potency and potential toxicity can also be a limitation, requiring careful dosing and monitoring in lab experiments.

Future Directions

There are several potential future directions for N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide research, including further investigation into its therapeutic potential for cancer, diabetes, and other diseases. Additionally, research could focus on optimizing the synthesis method and exploring the structure-activity relationship of this compound to develop more potent and selective compounds. Finally, this compound could be used as a tool compound to study the biological processes it targets, providing insights into disease mechanisms and potential therapeutic targets.

Synthesis Methods

N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-fluorobenzyl bromide with 3,3-dimethylbutylamine, followed by the reaction of the resulting intermediate with 1H-pyrazole-3-carboxylic acid. The final product can be obtained through purification using chromatography techniques.

Scientific Research Applications

N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been shown to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and obesity. It has been found to inhibit the growth of cancer cells and reduce insulin resistance in diabetic mice. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-17(2,3)7-8-19-16(22)15-10-13(20-21-15)11-23-14-6-4-5-12(18)9-14/h4-6,9-10H,7-8,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLYEDNNYMBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC(=O)C1=NNC(=C1)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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